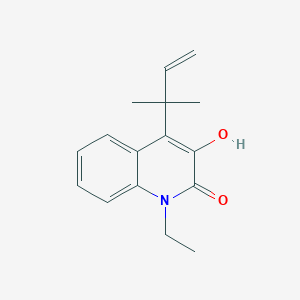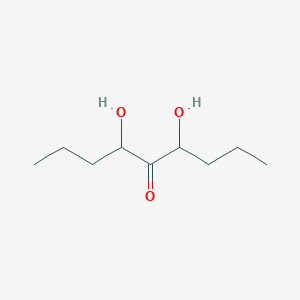
4,6-Dihydroxynonan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dihydroxynonan-5-one is an organic compound with the molecular formula C9H18O3 It is a ketone with hydroxyl groups at the 4th and 6th positions on a nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dihydroxynonan-5-one can be achieved through several methods. One common approach involves the hydroxylation of nonan-5-one. This process typically requires the use of strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions to introduce hydroxyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of nonan-5-one using metal catalysts such as palladium or platinum. The reaction is carried out in a reactor under high pressure and temperature to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydroxynonan-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 4,6-dioxononan-5-one or 4,6-dicarboxynonan-5-one.
Reduction: Formation of 4,6-dihydroxynonan-5-ol.
Substitution: Formation of 4,6-dihalo-nonan-5-one or 4,6-diamino-nonan-5-one.
Scientific Research Applications
4,6-Dihydroxynonan-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dihydroxynonan-5-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and proteins, affecting their activity and function. The ketone group can undergo nucleophilic addition reactions, leading to the formation of new compounds with biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Nonanone: A ketone with a similar structure but without hydroxyl groups.
4-Hydroxynonan-5-one: A compound with only one hydroxyl group at the 4th position.
6-Hydroxynonan-5-one: A compound with only one hydroxyl group at the 6th position.
Uniqueness
4,6-Dihydroxynonan-5-one is unique due to the presence of two hydroxyl groups at specific positions on the nonane chain, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
649767-30-6 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4,6-dihydroxynonan-5-one |
InChI |
InChI=1S/C9H18O3/c1-3-5-7(10)9(12)8(11)6-4-2/h7-8,10-11H,3-6H2,1-2H3 |
InChI Key |
HHCANUABVUIWJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C(CCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


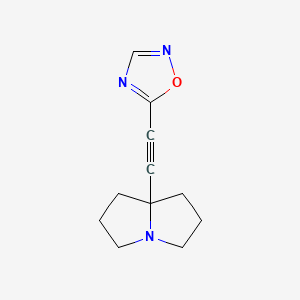
![[(1-tert-Butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609348.png)

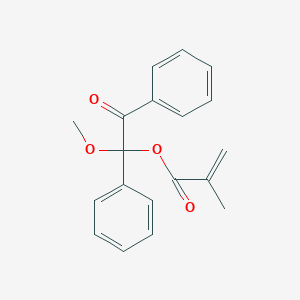
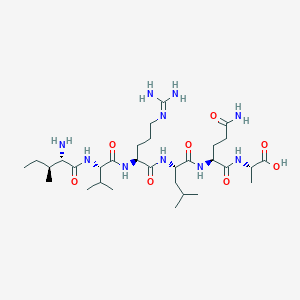
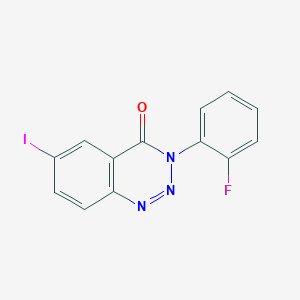

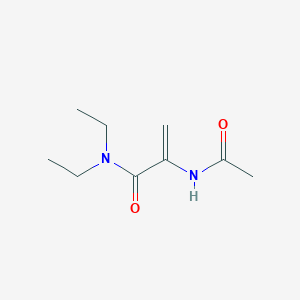
![(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12609383.png)
![Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)


![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B12609411.png)
